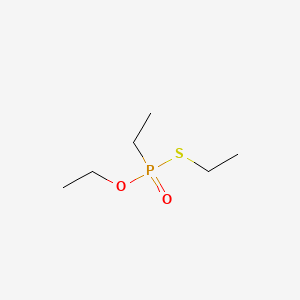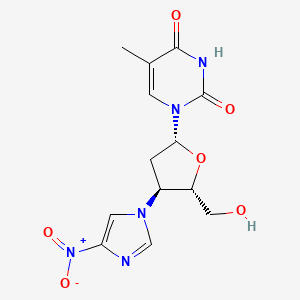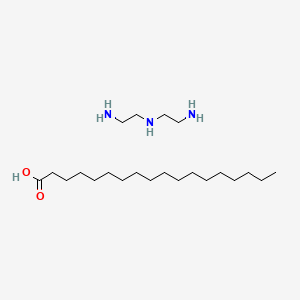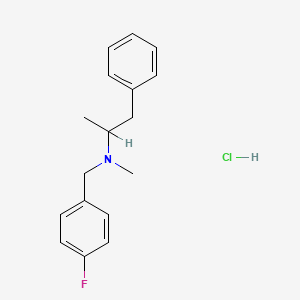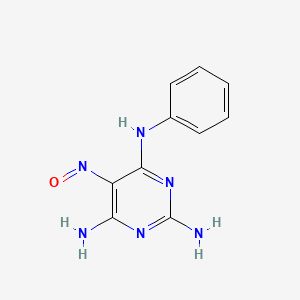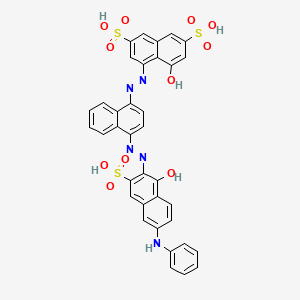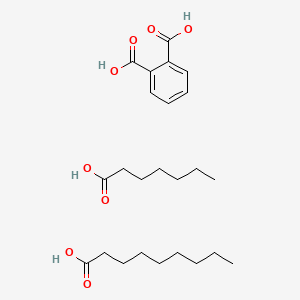
Dihydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydropyrene is a chemical compound that belongs to the class of dihydropyridines It is a derivative of pyrene, a polycyclic aromatic hydrocarbon The structure of 1,2-dihydropyrene consists of a pyrene core with two hydrogen atoms added to the 1 and 2 positions, resulting in a partially saturated ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to achieve selective hydrogenation at the 1 and 2 positions without over-reducing the pyrene core.
Another method involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction is carried out in toluene at 100°C for several hours, yielding 1,2-dihydropyrene in moderate to good yields .
Industrial Production Methods
Industrial production of 1,2-dihydropyrene is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if needed. The choice of method depends on the desired purity, yield, and cost considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Pyrene and its oxidized derivatives.
Reduction: More saturated pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydropyrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Its derivatives are used in the study of DNA intercalation and as probes for biological imaging.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1,2-dihydropyrene depends on its specific application. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation is facilitated by the planar structure of the pyrene core, which allows it to insert between DNA base pairs. The molecular targets and pathways involved include DNA and various enzymes that interact with DNA.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydropyrene can be compared with other similar compounds such as:
1,4-Dihydropyrene: Another dihydropyrene derivative with hydrogen atoms at the 1 and 4 positions. It has different reactivity and applications.
Pyrene: The fully aromatic parent compound. It is more stable but less reactive than 1,2-dihydropyrene.
Tetrahydropyrene: A more reduced derivative with four additional hydrogen atoms.
1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
14927-67-4 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
InChI-Schlüssel |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


